molecular formula C12H14ClNO2 B7672105 2-Chloro-4-(4-methoxybutoxy)benzonitrile

2-Chloro-4-(4-methoxybutoxy)benzonitrile

Cat. No.: B7672105
M. Wt: 239.70 g/mol
InChI Key: CEWYDRQENTWTDT-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxybutoxy)benzonitrile is a benzonitrile derivative featuring a chlorine atom at the 2-position and a 4-methoxybutoxy group at the 4-position of the benzene ring. The 4-methoxybutoxy substituent is a linear ether chain terminating in a methoxy group, conferring moderate hydrophobicity and flexibility to the molecule.

Properties

IUPAC Name

2-chloro-4-(4-methoxybutoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWYDRQENTWTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCOC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-Chloro-4-(4-methoxybutoxy)benzonitrile and related compounds:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-4-(4-methoxybutoxy)benzonitrile 4-Methoxybutoxy (linear ether chain) C₁₂H₁₄ClNO₂ ~241.5 (calculated) Hypothesized intermediate in drug synthesis
2-Chloro-4-methoxybenzonitrile Methoxy C₈H₆ClNO 167.59 Simpler structure; higher solubility
2-Chloro-4-(3-methoxyphenyl)benzonitrile 3-Methoxyphenyl C₁₄H₁₀ClNO 243.69 Increased rigidity; potential pesticide use
2-Chloro-4-(4-piperidinyloxy)benzonitrile 4-Piperidinyloxy (heterocyclic amine) C₁₂H₁₃ClN₂O 236.70 Bioactive moiety; drug candidate scaffold
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile Pyrazole ring (heterocyclic) C₁₀H₆ClN₃ 203.63 Tautomerism; androgen receptor antagonist
4-Benzyloxy-3-chloro-benzonitrile Benzyloxy (aryl ether) C₁₄H₁₀ClNO 243.69 High lipophilicity; material science uses

Physicochemical and Pharmacological Insights

Solubility and Flexibility :

  • The 4-methoxybutoxy group in the target compound enhances solubility in polar aprotic solvents compared to rigid analogs like 2-Chloro-4-(3-methoxyphenyl)benzonitrile . However, it is less lipophilic than benzyloxy derivatives (e.g., 4-Benzyloxy-3-chloro-benzonitrile) .
  • The linear ether chain may improve membrane permeability in drug delivery compared to cyclic substituents (e.g., piperidinyloxy or pyrazole groups) .

Bioactivity: Piperidinyloxy and pyrazole-containing analogs exhibit notable bioactivity, such as androgen receptor antagonism , suggesting that the target compound’s ether chain could be optimized for similar targets. Pyrazole derivatives demonstrate tautomerism, which influences binding affinity to biological targets .

Safety and Handling :

  • Benzonitrile derivatives generally require precautions for inhalation and skin contact, as indicated in safety data sheets for similar compounds (e.g., 2-Chloro-4-(3-piperidinyloxy)benzonitrile) .

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